molecular formula C10H19N3 B13835880 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine CAS No. 34608-71-4

7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine

Cat. No.: B13835880
CAS No.: 34608-71-4
M. Wt: 181.28 g/mol
InChI Key: RPBBHLZJQDEGCZ-UHFFFAOYSA-N
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Description

7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound that features a piperazine ring fused to a tetrahydroazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diamines with sulfonium salts under basic conditions to form the piperazine ring, followed by intramolecular cyclization to form the tetrahydroazepine ring . Another method includes the use of aziridines and N-nucleophiles for ring-opening reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the compound.

    Reduction: Fully saturated piperazine derivatives.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine and tetrahydroazepine rings. These interactions can modulate biological pathways and exert pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

34608-71-4

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

7-piperazin-1-yl-3,4,5,6-tetrahydro-2H-azepine

InChI

InChI=1S/C10H19N3/c1-2-4-10(12-5-3-1)13-8-6-11-7-9-13/h11H,1-9H2

InChI Key

RPBBHLZJQDEGCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)N2CCNCC2

Origin of Product

United States

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